molecular formula C13H19N3O6 B2506777 N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2319637-51-7

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2506777
CAS No.: 2319637-51-7
M. Wt: 313.31
InChI Key: NNCLFOUYNZFLOB-UHFFFAOYSA-N
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Description

N1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide ( 2319637-51-7) is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C13H19N3O6 and a molecular weight of 313.31 g/mol, its structure incorporates a 5-methylisoxazole moiety, a heterocycle commonly found in biologically active compounds . The molecule also features a unique tetrahydrofuran ring substituted with a 2-hydroxyethoxy chain, which can influence the compound's solubility and pharmacokinetic properties. Oxalamide derivatives are frequently explored for their potential to engage in hydrogen bonding and other molecular interactions, making them valuable scaffolds in the development of enzyme inhibitors or receptor modulators . Research into related heterocyclic compounds has shown potential applications in targeting various biological pathways . This compound is provided for research purposes to support investigations in these areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6/c1-9-6-10(16-22-9)15-12(19)11(18)14-7-13(21-5-3-17)2-4-20-8-13/h6,17H,2-5,7-8H2,1H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCLFOUYNZFLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22N2O5
  • Molecular Weight : 354.42 g/mol
  • IUPAC Name : this compound

The compound's biological activity can be attributed to its structural features, which include a tetrahydrofuran moiety and an isoxazole ring. These components are known to interact with various biological targets, influencing pathways related to inflammation, cancer progression, and neuroprotection.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The presence of the tetrahydrofuran structure may enhance binding affinity to the active site of COX enzymes, leading to decreased prostaglandin synthesis .

2. Anticancer Potential

The isoxazole moiety is often associated with anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies suggest that derivatives of isoxazole can induce cell cycle arrest and promote apoptosis in cancer cell lines .

Case Studies

  • COX Inhibition Study
    A study evaluated the COX inhibitory activity of related tetrahydrofuran derivatives. It was found that modifications at specific positions significantly affected the potency against COX-2, indicating that this compound could potentially exhibit similar or enhanced activity compared to known inhibitors .
  • Antitumor Activity
    In vitro studies demonstrated that compounds structurally similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
COX InhibitionInhibits COX enzymes, reducing inflammation
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neuroinflammatory responses

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
N1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (Target) Not explicitly reported 313.31 THF with 2-hydroxyethoxy, 5-methylisoxazole Agrochemicals, pharmaceuticals (inferred)
N1-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide C14H21N3O5S 343.40 Thiopyran (sulfur-containing ring) replacing THF Enhanced lipophilicity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) C19H21N3O4 355.39 Dimethoxybenzyl, pyridinylethyl Umami flavor enhancer (food additive)
N1-(3-Chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide C21H17Cl2N5O2S 474.40 Chlorinated phenyl, thiazolo-triazole Antifungal/antimicrobial
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide C22H16ClF4N3O4 506.83 Trifluoromethyl, pyridine-carboxamide Anticancer (regorafenib analog)

Q & A

Q. What are the key synthetic steps and intermediate characterization methods for N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

The synthesis typically involves multi-step reactions, starting with the preparation of tetrahydrofuran and isoxazole intermediates. For example:

  • Step 1 : Formation of the tetrahydrofuran-3-ylmethyl intermediate via nucleophilic substitution or ring-opening reactions under controlled pH and temperature .
  • Step 2 : Coupling the intermediates via oxalamide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyethoxy, isoxazole) and confirm stereochemistry .
  • FT-IR Spectroscopy : Validates carbonyl (C=O) and amide (N-H) bonds (stretching at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively) .
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

  • Step 1 : Re-examine solvent effects and proton exchange dynamics (e.g., DMSO-d₆ vs. CDCl₃) .
  • Step 2 : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
  • Step 3 : Validate via 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. What strategies optimize oxalamide bond formation yield under varying catalytic conditions?

  • Catalyst Screening : Test Pd-based catalysts or organocatalysts for coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • In Situ Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry .

Q. How does stereochemistry influence bioactivity, and what methods determine chiral centers?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
  • X-ray Crystallography : Resolves absolute configuration; refine data using ORTEP-III for graphical representation .
  • Circular Dichroism (CD) : Correlates stereochemistry with bioactivity in enzyme inhibition assays .

Q. What in vitro assays assess the compound’s mechanism of action against biological targets?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations .
  • Molecular Docking : Predict binding modes with targets (e.g., AutoDock Vina) and validate via SPR (Surface Plasmon Resonance) .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across different cell lines?

  • Step 1 : Normalize data using housekeeping genes (e.g., GAPDH) in qPCR or Western blot .
  • Step 2 : Validate via dose-response curves to rule out off-target effects .
  • Step 3 : Cross-check with metabolomics profiling to identify confounding factors (e.g., efflux pumps) .

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